molecular formula C10H12O3 B1367030 2',3'-Dimethoxyacetophenone CAS No. 38480-94-3

2',3'-Dimethoxyacetophenone

Cat. No.: B1367030
CAS No.: 38480-94-3
M. Wt: 180.2 g/mol
InChI Key: FODUVZQSLRHUMC-UHFFFAOYSA-N
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Description

2’,3’-Dimethoxyacetophenone is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, where two methoxy groups are substituted at the 2’ and 3’ positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3’-Dimethoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,3-dimethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the methylation of 2,3-dihydroxyacetophenone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide.

Industrial Production Methods

In industrial settings, the production of 2’,3’-Dimethoxyacetophenone often involves the continuous flow of reactants through a reactor to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2’,3’-Dimethoxybenzoic acid.

    Reduction: 2’,3’-Dimethoxyphenylethanol.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

2’,3’-Dimethoxyacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethoxyacetophenone involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Dimethoxyacetophenone: Similar structure but with methoxy groups at the 2’ and 4’ positions.

    2’,5’-Dimethoxyacetophenone: Methoxy groups at the 2’ and 5’ positions.

    3’,4’-Dimethoxyacetophenone: Methoxy groups at the 3’ and 4’ positions.

Uniqueness

2’,3’-Dimethoxyacetophenone is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and biological activity. The 2’ and 3’ positions allow for specific interactions with enzymes and receptors, potentially leading to distinct pharmacological effects compared to other dimethoxyacetophenone derivatives.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODUVZQSLRHUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496825
Record name 1-(2,3-Dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38480-94-3
Record name 1-(2,3-Dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-dimethoxybenzonitrile (25)(5.0 g, 30 mmol) in Et2O (12.5 mL) under N2 atmosphere was added methylmagnesium bromide (37% in Et2O) (12.5 mL, 37 mmol). The mixture was stirred for 16 h, and then 50% AcOH (20 mL) was added. After it was stirred for 30 min, the solution was poured into crushed ice, extracted with CH2Cl2, washed with 10% Na2CO3 and then with water, dried over MgSO4 and concentrated. The crude was purified by column chromatography (SiO2, n-hexane: EtOAc=4:1) to give 26. Liquid; yield: 92.5%; 1H-NMR (CDCl3, 200 MHz): δ 2.56 (s, 3H), 3.82 (s, 3H), 3.85 (s, 3H), 6.99-7.02 (m, 2H), 7.13-7.18 (m, 1H); 13C-NMR (CDCl3, 50 MHz): δ 31.18, 55.98, 61.29, 115.83, 120.80, 123.94, 133.62, 148.63, 153.04, 200.26; Anal. calcd for C10H12O3: C, 66.65; H, 6.71. Found: C, 66.60; H, 6.73.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
92.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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